molecular formula C27H28N2O3S B611810 WJ460 CAS No. 1415251-36-3

WJ460

Cat. No.: B611810
CAS No.: 1415251-36-3
M. Wt: 460.59
InChI Key: BOSNKHFAOWELSW-UHFFFAOYSA-N
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Description

WJ460 is a small molecule inhibitor that targets myoferlin, a protein implicated in various cellular processes including membrane repair, vesicle trafficking, and cancer metastasis. This compound has shown promising anti-metastatic activity, particularly in breast cancer cells .

Scientific Research Applications

WJ460 has several scientific research applications:

Safety and Hazards

WJ460 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions for WJ460 involve improving its drug-like properties, particularly its metabolic stability and water solubility . There is also interest in exploring its potential as a therapeutic strategy in MYOF-driven cancers .

Preparation Methods

The synthesis of WJ460 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the compound through rigorous quality control measures .

Chemical Reactions Analysis

WJ460 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

WJ460 is unique in its specific targeting of myoferlin. Similar compounds include other myoferlin inhibitors and small molecules that target related pathways. Some of these compounds are:

This compound stands out due to its high potency and specificity in inhibiting myoferlin, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNKHFAOWELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of WJ460?

A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of this compound (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, this compound disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, this compound has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []

Q2: What is the impact of MYOF inhibition by this compound on cancer cells?

A2: Inhibition of MYOF by this compound has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that this compound treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, this compound significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, this compound effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, this compound treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound analogs?

A3: Yes, research has been conducted to develop this compound analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of this compound. [] These modifications aimed to address limitations of this compound, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to this compound, highlighting the successful improvement in drug-like properties. []

Q4: Has this compound been evaluated in in vivo models of cancer?

A4: While the provided abstracts do not mention specific in vivo studies using this compound, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing this compound, the researchers found that knockdown or inhibition of MYOF using this compound in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like this compound in cancer treatment.

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